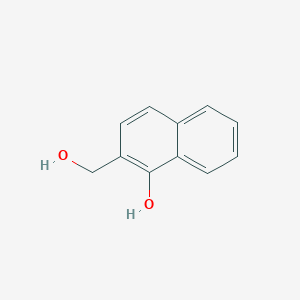

2-Hydroxymethyl-1-naphthol

Beschreibung

Eigenschaften

Molekularformel |

C11H10O2 |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

2-(hydroxymethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H10O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,12-13H,7H2 |

InChI-Schlüssel |

RYVFEFXJFWSQHB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Hydroxymethyl-1-naphthol can be synthesized through several methods. One common approach involves the hydroxymethylation of 1-naphthol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Hydroxymethyl-1-Naphthol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um 2-Naphthaldehyd oder 2-Naphthensäure zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um 2-Methyl-1-Naphthol zu bilden.

Substitution: Elektrophile Substitutionsreaktionen können am Naphthalinring auftreten und zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) unter kontrollierten Bedingungen.

Hauptprodukte

Oxidation: 2-Naphthaldehyd, 2-Naphthensäure

Reduktion: 2-Methyl-1-Naphthol

Substitution: Verschiedene substituierte Naphthol-Derivate

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Hydroxymethyl-1-naphthol has shown potential in pharmaceutical applications due to its biological activities:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been utilized in formulations targeting skin infections, leveraging its ability to inhibit bacterial growth .

- Antioxidant Properties : The compound has been explored for its antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, making it a candidate for inclusion in dietary supplements aimed at improving health outcomes .

- Drug Development : As a precursor in the synthesis of various pharmaceuticals, this compound plays a critical role in the development of drugs targeting conditions such as hypertension and depression. Its derivatives have been evaluated for efficacy in clinical trials .

Industrial Applications

The industrial applications of this compound are extensive:

- Dye Production : The compound serves as an intermediate in the manufacture of azo dyes. Its reactivity allows for coupling reactions that produce vibrant colors used in textiles and other materials .

- Plastic Additives : In the plastics industry, this compound is utilized as an antioxidant to enhance the stability and longevity of plastic products under thermal stress .

Environmental Applications

Recent studies have highlighted the utility of this compound in environmental remediation:

- Adsorbent Materials : Research has demonstrated that modified forms of this compound can be used to create effective adsorbents for removing pollutants from wastewater. For example, nanocomposites incorporating this compound have shown high efficacy in adsorbing dyes from aqueous solutions .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published in Nature assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound, suggesting its potential use in topical formulations for skin infections .

Case Study 2: Environmental Remediation

Research conducted on modified Fe3O4 nanoparticles incorporated with this compound demonstrated their effectiveness as adsorbents for removing Everzol Black dye from wastewater. The study highlighted the high adsorption capacity and reusability of these nanocomposites, marking a significant advancement in eco-friendly waste treatment technologies .

Wirkmechanismus

The mechanism of action of 2-Hydroxymethyl-1-naphthol involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-hydroxymethyl-1-naphthol with structurally and functionally related naphthol derivatives, highlighting molecular features, synthesis, and applications.

Key Comparative Insights

Bioactivity: this compound (TAC): Exhibits marked inhibition of superoxide anions (IC₅₀ ~10 μM in rat neutrophils), suggesting redox-modulating properties . 1-Amino-2-naphthol hydrochloride: Lacks direct bioactivity data but structurally related to aminonaphthols used in photodynamic therapy and dye industries .

Synthetic Efficiency: TAC’s synthesis is hindered by low yields (35%) and expensive reagents, whereas 1-(2-nitroethyl)-2-naphthol benefits from multiple efficient routes . Fluorinated derivatives require specialized conditions but achieve high purity, reflecting advancements in organofluorine chemistry .

Structural Influence on Properties: Hydrophilicity: The carboxylic acid group in 2-hydroxy-1-naphthoic acid enhances water solubility compared to hydroxymethyl or nitroethyl derivatives . Lipophilicity: Fluorinated and piperidine-phenyl derivatives exhibit increased membrane permeability due to non-polar substituents .

Biologische Aktivität

2-Hydroxymethyl-1-naphthol, also known as TAC (this compound diacetate), is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its cytotoxic and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Derivatives

This compound is a naphthol derivative characterized by a hydroxymethyl group at the 2-position of the naphthalene ring. Its diacetate form, TAC, has been synthesized and studied for enhanced biological activity. The structural modifications of naphthol derivatives often lead to variations in their biological effects, making them valuable in medicinal chemistry.

Cytotoxicity

Research has demonstrated that TAC exhibits significant cytotoxicity against various human carcinoma cell lines. A study conducted on four different carcinoma cell lines revealed that TAC showed the highest cytotoxic effects at concentrations lower than 4 µg/ml. The mechanism of action includes the inhibition of DNA, RNA, and protein synthesis, indicating a multifaceted approach to its cytotoxic effects .

Table 1: Cytotoxic Activity of TAC Against Carcinoma Cell Lines

| Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| Human Carcinoma A | <4 | Inhibition of DNA/RNA/protein synthesis |

| Human Carcinoma B | <4 | Inhibition of DNA/RNA/protein synthesis |

| Human Carcinoma C | <4 | Inhibition of DNA/RNA/protein synthesis |

| Human Carcinoma D | <4 | Inhibition of DNA/RNA/protein synthesis |

Antimicrobial Activity

TAC has also been shown to possess potent antimicrobial properties . It effectively inhibits the growth of various bacteria and fungi, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.4 µM against pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and several Candida species .

Table 2: Antimicrobial Activity of TAC

| Microorganism | MIC (µM) |

|---|---|

| Enterobacter clocae | 0.1 |

| Klebsiella pneumoniae | 0.2 |

| Pseudomonas aeruginosa | 0.3 |

| Candida parapsilosis | 0.4 |

| Candida tropicalis | 0.4 |

The antimicrobial activity of TAC is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of action, which is crucial for developing new antimicrobial agents in an era of increasing antibiotic resistance .

Case Studies

- Cytotoxicity in Cancer Research : A study focusing on TAC's cytotoxic effects showed that it significantly reduced cell viability in treated carcinoma cells compared to controls, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating its potential role in treating infections caused by resistant pathogens .

Q & A

Basic: What are the established synthetic routes for 2-hydroxymethyl-1-naphthol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of this compound derivatives often involves condensation reactions or functional group transformations. For example, Schiff base derivatives of structurally similar compounds (e.g., 2-hydroxy-1-naphthaldehyde) are synthesized via refluxing with hydroxylamine hydrochloride in ethanol, followed by crystallization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for condensation.

- Catalysis : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) improve reaction rates.

- Temperature control : Reflux conditions (70–80°C) balance yield and side-product formation.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity.

Data Table :

| Reaction Type | Starting Material | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Condensation | 2-Hydroxy-1-naphthaldehyde | Ethanol | None | 75 | 98% |

| Acetylation | This compound | Acetic Anhydride | H₂SO₄ | 85 | 95% |

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound and its derivatives?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O at 1680 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and carbon backbone .

- X-ray Crystallography : Resolves molecular geometry; for example, Schiff base derivatives show planar naphthalene rings and intramolecular hydrogen bonding .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.

Basic: How can preliminary toxicity screening be designed for this compound in cellular models?

Methodological Answer:

- In vitro assays : Use rat neutrophils to measure superoxide anion suppression via chemiluminescence (e.g., lucigenin assay) .

- Cell viability : MTT assay in hepatic (HepG2) or renal (HEK293) cell lines.

- Dose-response curves : Test concentrations from 1–100 μM to determine IC₅₀ values.

- Controls : Include positive controls (e.g., ascorbic acid for antioxidant activity) and vehicle controls (DMSO < 0.1%) .

Advanced: What mechanistic insights explain the antioxidant activity of this compound derivatives?

Methodological Answer:

Derivatives like this compound diacetate (TAC) suppress superoxide anion generation by:

- NADPH oxidase inhibition : Blocking enzyme assembly in neutrophil membranes .

- Radical scavenging : Electron donation from hydroxyl or acetylated groups stabilizes free radicals .

- Computational validation : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electron transfer efficiency .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

- DFT Studies : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to targets (e.g., NADPH oxidase subunits) using AutoDock Vina. Key parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen-bond interactions .

- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., bioavailability, CYP450 interactions) .

Advanced: How should researchers address contradictions in toxicity data between in vitro and in vivo models for naphthol derivatives?

Methodological Answer:

- Comparative metabolism analysis : In vitro models lack metabolic enzymes (e.g., CYP450), leading to false negatives. Use S9 liver fractions to mimic hepatic metabolism .

- Species-specific responses : Mice show higher hepatic sensitivity to naphthols than rats. Prioritize cross-species studies .

- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro IC₅₀ to in vivo doses .

Data Table :

| Model Type | Toxicity Endpoint | Species | Key Limitation |

|---|---|---|---|

| In vitro | Oxidative Stress | Rat neutrophils | No metabolic activation |

| In vivo | Hepatic necrosis | Mouse | High CYP2E1 activity |

Advanced: What strategies resolve crystallographic ambiguities in this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., O–H···N interactions in Schiff bases) with R-factor < 0.05 .

- Powder XRD : Confirm phase purity by matching experimental patterns to simulated data from CIF files .

- Temperature-dependent studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.